Introduction: The Phenylthiazole Scaffold and Its Significance
Introduction: The Phenylthiazole Scaffold and Its Significance
An In-depth Technical Guide to the Physicochemical Properties of 5-Ethyl-2-phenylthiazole For Researchers, Scientists, and Drug Development Professionals
The thiazole ring is a fundamental heterocyclic motif that serves as a cornerstone in medicinal chemistry. When coupled with a phenyl group, the resulting 2-phenylthiazole scaffold becomes a privileged structure, appearing in numerous biologically active agents, including approved antifungal drugs like isavuconazole.[1] Thiazole derivatives are known to exhibit a wide range of biological activities, including antifungal, anticancer, antiviral, and anti-inflammatory effects.[1][2] The specific compound, 5-ethyl-2-phenylthiazole (CAS No. 10045-49-5), represents a key analogue within this class. Understanding its core physicochemical properties is paramount for professionals in drug discovery and development, as these characteristics dictate everything from synthetic feasibility and purity assessment to pharmacokinetic profiles (Absorption, Distribution, Metabolism, and Excretion - ADME) and formulation strategies.[3]
This guide provides a detailed examination of the essential physicochemical properties of 5-ethyl-2-phenylthiazole. As a Senior Application Scientist, the focus extends beyond a mere recitation of data. We will delve into the causality behind experimental choices and present self-validating protocols grounded in authoritative standards. While specific experimental data for this exact molecule is not abundant in publicly available literature, we will leverage data from closely related analogues to provide context and predictive insights, a common and necessary practice in chemical research.
Core Physicochemical Profile
A summary of the key physicochemical properties for 5-ethyl-2-phenylthiazole and its close structural analogues is presented below. These values are critical for initial computational modeling and experimental design.
| Property | Value (5-ethyl-2-phenylthiazole) | Context/Analogue Data | Significance in Drug Development |
| Molecular Formula | C₁₁H₁₁NS | - | Defines elemental composition and molar mass. |
| Molecular Weight | 189.28 g/mol | 5-methyl-2-phenylthiazole: 175.25 g/mol [4] | Impacts diffusion, membrane transport, and formulation calculations. |
| Melting Point (°C) | Data not available | 5-ethyl-2-methyl thiazole: 80.00 °C[5] | Key indicator of purity and lattice energy; affects solubility and stability. |
| Boiling Point (°C) | Data not available | 2-ethyl-5-methyl thiazole: 173-174 °C[6] | Relevant for purification (distillation) and assessing volatility. |
| Calculated logP | ~3.5 (Predicted) | 5-methyl-2-phenylthiazole: 3.12[4] | Measures lipophilicity; critical for predicting membrane permeability and solubility. |
| Solubility | Predicted to be poorly soluble in water | - | Affects bioavailability, formulation, and route of administration. |
Melting Point and Purity Determination
The melting point of a solid crystalline compound is a robust and fundamental indicator of its purity.[7] A pure substance typically exhibits a sharp melting point range of 0.5-1.0°C. Conversely, the presence of impurities disrupts the crystal lattice, leading to a depression of the melting point and a broadening of the melting range.[7] Therefore, an accurate melting point determination is a primary, self-validating check following synthesis and purification.
Authoritative Protocol: Capillary Melting Point Determination
This protocol describes the standard capillary method using a modern digital apparatus like a Mel-Temp or DigiMelt, which offers precise temperature control and observation.[8]
Causality and Rationale: The capillary method ensures uniform and controlled heating of a small, packed sample.[9] A slow heating rate (~2°C/min) near the expected melting point is crucial for allowing the system to remain in thermal equilibrium, ensuring an accurate reading of the temperatures at which melting begins (first drop of liquid) and completes (all solid has liquefied).[8]
Step-by-Step Methodology:
-
Sample Preparation:
-
Ensure the synthesized 5-ethyl-2-phenylthiazole sample is completely dry and finely powdered. Solvent presence will act as an impurity.[10][11]
-
Obtain a glass capillary tube (sealed at one end). Jab the open end into the sample pile to collect a small amount of material.[10]
-
Invert the tube and tap it gently on a hard surface to pack the solid into the bottom. To ensure dense packing, drop the capillary tube, sealed-end down, through a long, narrow glass tube onto the benchtop.[8][10] The final packed sample height should be 2-3 mm.[10]
-
-
Apparatus Setup and Measurement:
-
If the approximate melting point is unknown, perform a rapid preliminary run by heating at a rate of 10-20°C/min to get a rough estimate.[7][8]
-
For the accurate measurement, allow the apparatus to cool to at least 20-30°C below the estimated melting point.[8][10]
-
Insert the packed capillary tube into the heating block of the apparatus.[10]
-
Set the heating rate to a slow ramp, typically 1-2°C/minute, starting from a temperature about 10-15°C below the expected melting point.[8]
-
-
Observation and Recording:
-
Observe the sample through the magnified viewing lens.
-
Record the temperature (T₁) at which the first drop of liquid appears.
-
Record the temperature (T₂) when the last crystal of the solid melts.
-
The melting point is reported as the range T₁ - T₂.
-
Perform at least two careful determinations to ensure consistency.
-
Diagram: Melting Point Determination Workflow
Caption: Workflow for determining melting point via the capillary method.
Lipophilicity: The Octanol-Water Partition Coefficient (LogP)
Lipophilicity, the affinity of a molecule for a lipid-like environment, is arguably one of the most critical physicochemical parameters in drug development.[3] It is quantified by the partition coefficient (P), which is the ratio of a compound's concentration in an organic solvent (typically n-octanol) to its concentration in an aqueous phase (typically water or buffer at pH 7.4) at equilibrium.[12][13] For convenience, this is expressed on a logarithmic scale as LogP.
LogP = log₁₀ ([solute]organic / [solute]aqueous)[12]
-
LogP < 0: The compound is predominantly hydrophilic (higher affinity for water).[12][14]
-
LogP = 0: The compound partitions equally between the two phases.[12][14]
-
LogP > 0: The compound is predominantly lipophilic (higher affinity for octanol).[12][14]
A compound's LogP value profoundly influences its absorption, membrane permeability, protein binding, and metabolic stability.[15] According to Lipinski's "Rule of Five," a LogP value of less than 5 is often considered favorable for oral bioavailability.[3] Based on analogues, 5-ethyl-2-phenylthiazole is expected to be a lipophilic compound with a LogP value greater than 3.[4]
Authoritative Protocol: Shake-Flask Method for LogP Determination
The shake-flask method is the traditional and most widely accepted technique for experimental LogP determination.[12] Its accuracy relies on achieving true partition equilibrium and precise measurement of the compound's concentration in each phase.
Causality and Rationale: This method directly measures the partitioning of the solute between two immiscible liquid phases. Pre-saturating the solvents is essential to prevent volume changes during the experiment that would alter concentrations. Using a buffer (pH 7.4) for the aqueous phase mimics physiological conditions. Analysis by a sensitive technique like HPLC is required to accurately quantify the solute, especially when concentrations in one phase are very low.[13]
Step-by-Step Methodology:
-
Solvent Preparation:
-
Prepare a suitable buffer for the aqueous phase (e.g., phosphate buffer, pH 7.4).
-
Saturate the n-octanol by shaking it with the aqueous buffer, then allowing the phases to separate for 24 hours. Discard the aqueous layer.[13]
-
Saturate the aqueous buffer by shaking it with n-octanol, allowing separation for 24 hours. Discard the octanol layer.[13] This ensures the two solvents are in equilibrium before the experiment begins.
-
-
Partitioning:
-
Accurately weigh the 5-ethyl-2-phenylthiazole and prepare a stock solution in the pre-saturated n-octanol.
-
In a separatory funnel or suitable vessel, combine a known volume of the octanol stock solution with a known volume of the pre-saturated aqueous buffer.
-
Shake the mixture vigorously for a set period (e.g., 1-2 hours) to facilitate partitioning.
-
Allow the vessel to stand undisturbed for at least 24 hours to ensure complete phase separation.[13]
-
-
Analysis:
-
Carefully separate the two phases. Centrifugation can be used to break up any emulsions and ensure a clean separation.
-
Prepare calibration standards of the compound at known concentrations.
-
Determine the concentration of the compound in both the n-octanol and aqueous phases using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[13]
-
-
Calculation:
-
Calculate the partition coefficient, P, using the measured concentrations: P = C_octanol / C_aqueous.
-
Calculate LogP = log₁₀(P).
-
Diagram: Shake-Flask LogP Determination Workflow
Caption: Workflow for determining LogP via the shake-flask method.
Structural and Spectroscopic Analysis
Confirming the chemical structure and molecular weight of a synthesized compound is a non-negotiable step in chemical and pharmaceutical research. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the two primary techniques used for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[11] For 5-ethyl-2-phenylthiazole, ¹H and ¹³C NMR would be used to confirm the presence and connectivity of the ethyl group, the phenyl group, and the thiazole ring.
Expected ¹H NMR Signals:
-
Ethyl group: A triplet (3H) around 1.3 ppm (CH₃) and a quartet (2H) around 2.8 ppm (CH₂).
-
Phenyl group: A multiplet (5H) in the aromatic region, likely between 7.3-7.9 ppm.
-
Thiazole ring: A singlet (1H) for the proton at the C4 position, likely around 7.5-8.0 ppm.
Authoritative Protocol: NMR Sample Preparation
Causality and Rationale: The sample must be dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to avoid large solvent signals that would obscure the analyte's peaks.[16][17] The concentration must be sufficient to obtain a good signal-to-noise ratio in a reasonable time, typically 10-20 mg/mL for ¹H NMR.[16] Using clean, high-quality NMR tubes is critical to avoid signal broadening and shimming problems.[16][17]
Step-by-Step Methodology:
-
Sample Weighing: Weigh approximately 10-20 mg of pure, dry 5-ethyl-2-phenylthiazole for a standard ¹H and ¹³C NMR analysis.[16][17]
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble, such as Chloroform-d (CDCl₃) or DMSO-d₆.
-
Dissolution: Place the sample in a small, clean vial. Add approximately 0.5-0.6 mL of the deuterated solvent.[16] Vortex or gently warm the vial if necessary to ensure complete dissolution.
-
Transfer: Using a Pasteur pipette, filter the solution through a small plug of cotton or glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.[17]
-
Capping and Labeling: Cap the NMR tube securely and label it clearly. The sample is now ready for insertion into the NMR spectrometer.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the exact molecular weight of a compound, which provides strong evidence for its elemental formula. For 5-ethyl-2-phenylthiazole (C₁₁H₁₁NS), the expected exact mass is approximately 189.06 Da. The mass spectrum would show a molecular ion peak (M⁺) at this m/z value, confirming the compound's identity. Further fragmentation patterns can also provide structural information.
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